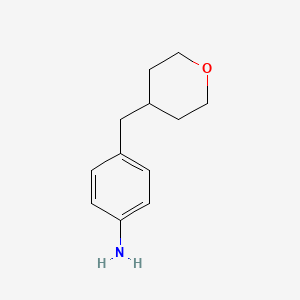

4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine

描述

属性

IUPAC Name |

4-(oxan-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRXDXWHCEVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine typically involves the reaction of tetrahydropyran derivatives with phenylamine. One common method is the reductive amination of 4-(Tetrahydro-pyran-4-ylmethyl)-phenyl ketone with phenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

化学反应分析

Types of Reactions

4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylamine derivatives .

科学研究应用

4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Tetrahydro-pyran (THP)-Containing Analogues

The THP moiety is a common structural motif in medicinal chemistry due to its conformational rigidity and bioavailability. Below is a comparison with key analogues:

Key Observations :

- Electron-Donating Effects : The THP-methyl group in the target compound enhances electron-donating capacity compared to simple phenylamines, making it suitable for optoelectronic applications .

- Steric Effects : Bulky substituents (e.g., dimethyl-THP in 126317-99-5) reduce reactivity but improve metabolic stability .

- Solubility : THP-oxy derivatives (e.g., 440087-51-4) exhibit higher solubility than THP-methyl analogues due to polar oxygen atoms .

Substituted Phenylamine Analogues

Phenylamine derivatives with substituents on the aromatic ring or amine group exhibit diverse chemical and biological properties:

Comparison with Target Compound :

- Basicity : The THP-methyl group in this compound is less electron-donating than a methyl group but more than hydrogen, placing its basicity between phenylamine and 4-methylphenylamine .

- Bioactivity : While disubstituted phenylamines (e.g., 3,4-dimethyl) show Nrf2 activation , the THP-methyl group may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration .

Heterocyclic Amines with Similar Backbones

Compounds with alternative heterocycles or linker groups provide insights into structure-activity relationships:

Key Differences :

- Rigidity vs.

- Electronic Effects : Pyrimidine-based systems (e.g., pyrazolo[3,4-d]pyrimidines) exhibit stronger π-π stacking interactions, enhancing DNA intercalation .

生物活性

Overview of the Compound

Chemical Identity :

- IUPAC Name : 4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine

- CAS Number : 1780609-31-5

- Molecular Formula : C₁₄H₁₉N₁O

This compound is a compound that features a tetrahydropyran moiety linked to a phenylamine structure. This unique combination suggests potential biological activities, particularly in neuropharmacology and medicinal chemistry.

Biological Activity and Pharmacological Profiles

Research indicates that compounds featuring the tetrahydropyran structure have been associated with diverse pharmacological activities. The following table summarizes some key findings related to the biological activity of similar compounds:

Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of tetrahydropyran derivatives highlighted their potential to mitigate oxidative stress in neuronal cells. While specific data for this compound is not available, related compounds demonstrated significant protective effects against neurodegeneration.

Study 2: Anxiolytic Activity Assessment

Behavioral tests on benzodiazepine derivatives revealed that compounds with similar structures exhibited significant anxiolytic effects. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy in anxiety models.

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. The following table outlines common synthesis pathways for related compounds:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cyclization | Reaction of phenylamines with cyclic ethers | 70 - 85 |

| Nucleophilic Substitution | Introduction of functional groups onto the aromatic ring | Variable |

| Oxidation | Formation of more complex derivatives | 65 - 80 |

常见问题

What are the optimal synthetic routes for 4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves a multi-step process, including the formation of a tetrahydropyran (THP)-containing intermediate followed by reductive amination. For example:

Intermediate synthesis : Reacting 4-hydroxybenzaldehyde with tetrahydropyran under acid catalysis to form a THP-ether intermediate.

Reductive amination : Treating the intermediate with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to yield the final amine .

Optimization : Adjusting solvent polarity (e.g., THF vs. MeOH), temperature (25–60°C), and catalyst loading can improve yields. Kinetic studies via HPLC monitoring are recommended to identify rate-limiting steps .

How does the tetrahydropyran ring influence the compound’s steric and electronic properties compared to analogous aryl amines?

Basic Research Question

The THP ring introduces:

- Steric effects : The chair conformation of the THP group creates axial and equatorial substituents, impacting binding to planar biological targets (e.g., enzymes).

- Electronic effects : The oxygen atom in the THP ring enhances electron density on the adjacent phenyl group, altering reactivity in electrophilic substitution reactions.

Comparative studies with non-THP analogs (e.g., cyclohexylmethyl-phenylamine) using DFT calculations or X-ray crystallography can quantify these differences .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Advanced Research Question

Key Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., THP ring substitution pattern). Discrepancies in peak splitting may arise from dynamic chair flipping; variable-temperature NMR can resolve this .

- LC-MS : High-resolution MS for purity assessment. Contradictions in molecular ion peaks may indicate residual solvents or byproducts; use orthogonal methods like elemental analysis for validation .

- XRD : Resolves stereochemical ambiguities in crystalline samples .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Advanced Research Question

Methodology :

Core modifications : Replace the THP group with other saturated heterocycles (e.g., piperidine) to assess steric tolerance in target binding pockets .

Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate metabolic stability.

Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) to correlate structural changes with activity trends .

What strategies mitigate stability issues (e.g., oxidation, hydrolysis) during storage and handling?

Advanced Research Question

Experimental Design :

- Oxidative stability : Conduct accelerated stability testing (40°C/75% RH) under air and nitrogen. Add antioxidants (e.g., BHT) if degradation is observed via LC-MS .

- Hydrolysis resistance : Test pH-dependent stability (pH 1–13) using buffer solutions. Encapsulation in cyclodextrins or liposomes can protect labile functional groups .

- Storage : Recommend airtight containers with desiccants (silica gel) and storage at -20°C for long-term preservation .

How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

Advanced Research Question

Methodological Approach :

In vitro assays : Use human liver microsomes with NADPH cofactors to monitor metabolite formation (LC-MS/MS).

CYP inhibition screening : Test against isoforms (CYP3A4, 2D6) using fluorogenic substrates.

Computational predictions : Apply ADMET predictors (e.g., SwissADME) to identify potential metabolic hotspots (e.g., THP ring oxidation) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Advanced Research Question

Key Challenges and Solutions :

- Byproduct formation : Optimize stoichiometry (e.g., methylamine excess) and use flow chemistry for better heat/mass transfer .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (GC-MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。